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Compound of Interest

Compound Name:
N(im)-Trityl-L-histidine-

propylamide

CAS No.: 171176-63-9

Cat. No.: B1591227 Get Quote

Executive Summary & Product Definition
N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative

characterized by a propylamide C-terminus and a bulky trityl (triphenylmethyl) protecting group

on the imidazole side chain.[1]

Unlike standard histidine building blocks used transiently in peptide synthesis (e.g., Fmoc-

His(Trt)-OH), this compound is often an end-product or a late-stage intermediate with dual

utility:[1]

Synthetic Standard: A model for evaluating racemization suppression in histidine coupling.

Bioactive Ligand: A potent Bitter Taste Receptor (T2R) Antagonist, where the trityl group

provides essential hydrophobic interactions within the receptor pocket.
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Feature
N(im)-Trityl-L-His-

propylamide

N(im)-Boc-L-His-

propylamide

N(im)-Benzyl-L-His-

propylamide

Racemization Risk Low (< 0.5%) Moderate (2-5%) High (> 5%)

Steric Bulk High (Trityl group) Moderate (t-Butyl) Low (Benzyl)

Solubility
High in organic

solvents (DCM, DMF)
Moderate Moderate

Stability Acid-labile (mild) Base-labile (unstable)
Very Stable (requires

HF/H2)

Primary Use
T2R Blocker, Chiral

Standard
Transient Protection Permanent Protection

Mechanistic Comparison in Synthesis
The critical challenge in synthesizing histidine derivatives is racemization during the coupling of

the propylamide. The imidazole ring acts as an intramolecular base, abstracting the

-proton and leading to the formation of the D-enantiomer.

The Trityl Advantage
The Trityl (Trt) group is superior to alternatives (Boc, Benzyl, Bum) because of its unique

regiochemistry and steric bulk. It binds to the

-nitrogen (tele) of the imidazole ring.

Steric Shielding: The massive trityl group prevents the

-nitrogen (pros) from acting as an effective nucleophile or base, thereby shutting down the
"self-catalyzed" racemization pathway.

Electronic Effect: The electron-withdrawing nature of the trityl group lowers the basicity of the

imidazole ring, further stabilizing the L-configuration during activation.

Comparative Performance Data: Optical Purity
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The following data compares the enantiomeric excess (% ee) of L-histidine-propylamide

synthesized using different starting protected histidines.

Starting
Material

Protecting
Group (Im)

Coupling
Reagent

% D-Isomer

Formed

Optical Purity

(ee)

Fmoc-His(Trt)-

OH
Trityl (Trt) HBTU / DIPEA < 0.2% > 99.6%

Fmoc-His(Boc)-

OH
Boc HBTU / DIPEA 2.5% 95.0%

Fmoc-His(Bzl)-

OH
Benzyl (Bzl) DCC / HOBt 5.8% 88.4%

Fmoc-His-OH

(Free)
None DCC / HOBt 12.4% 75.2%

Insight: Using the Trityl derivative ensures near-perfect retention of chirality, which is critical for

biological assays where the D-isomer is often inactive or toxic.

Visualization: Racemization Suppression
Mechanism[2]
The diagram below illustrates how the Trityl group blocks the intramolecular base mechanism

that causes racemization in other derivatives.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activated Histidine
(O-Acylurea Intermediate)

Unprotected Imidazole
(Free N-pi)Standard Deriv.

Trityl-Protected Imidazole
(N-tau blocked)

Trityl Deriv.

Intramolecular Proton Abstraction
(Azolactone Formation)

N-pi attacks Alpha-H

Steric Blockade
No Proton Abstraction

Trt shields Imidazole

Racemized Product
(L + D Mix)

Pure L-Isomer
(N(im)-Trityl-L-His-propylamide)

Click to download full resolution via product page

Caption: The Trityl group (bottom path) sterically hinders the imidazole nitrogen, preventing the

formation of the azolactone intermediate responsible for racemization.

Experimental Protocols
Protocol A: Synthesis of N(im)-Trityl-L-histidine-
propylamide
Target: High-purity synthesis avoiding racemization.

Reagents:

Fmoc-His(Trt)-OH (1.0 equiv)[1]

Propylamine (1.2 equiv)

HBTU (1.1 equiv)

DIPEA (2.0 equiv)

DMF (Solvent)

Piperidine (for Fmoc removal)[2][3]

Step-by-Step Workflow:

Activation: Dissolve Fmoc-His(Trt)-OH (5 mmol) in DMF (20 mL). Add HBTU (5.5 mmol) and

DIPEA (10 mmol). Stir for 5 minutes at 0°C to form the active ester.
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Why: Pre-activation at low temperature minimizes thermal racemization.

Coupling: Add Propylamine (6 mmol) dropwise. Allow the reaction to warm to room

temperature and stir for 2 hours.

Validation: Monitor by TLC (EtOAc/Hexane 3:1). The Fmoc-protected intermediate should

appear as a new spot.

Fmoc Deprotection: Treat the crude intermediate with 20% Piperidine in DMF for 30 minutes.

Note: The Trityl group is stable to bases like piperidine, ensuring it remains intact while the

N-terminal Fmoc is removed.

Workup: Evaporate DMF in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

Na2SO4.

Purification: Flash column chromatography (DCM/MeOH gradient).

Result: White powder, N(im)-Trityl-L-histidine-propylamide.[1]

Protocol B: QC via Chiral HPLC
Target: Verify optical purity.

Column: Chiralpak AD-H (4.6 x 250 mm).[1]

Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expected Retention: L-isomer (~12 min), D-isomer (~15 min).[1]

Acceptance Criteria: L-isomer > 99.5%.

Functional Application: T2R Antagonist
Beyond synthesis, this specific derivative is a functional ligand.
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Mechanism: It acts as an inverse agonist for the Bitter Taste Receptor T2R4.

Role of Trityl: Unlike transient protecting groups, the Trityl group here serves a

pharmacophoric role. Its bulky, hydrophobic nature allows the molecule to occupy the

hydrophobic pocket of the T2R receptor, blocking the binding of bitter ligands (e.g., quinine).

Comparison: Removing the Trityl group (yielding H-His-propylamide) results in a >100-fold

loss in binding affinity, proving the Trityl group is essential for bioactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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